molecular formula C20H15N3O4S B2930164 N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-2-naphthamide CAS No. 886906-79-2

N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-2-naphthamide

Cat. No. B2930164
CAS RN: 886906-79-2
M. Wt: 393.42
InChI Key: KGERHCOGLHGIEU-UHFFFAOYSA-N
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Description

The compound “N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-2-naphthamide” is a complex organic molecule that contains several functional groups. These include a methylsulfonyl group, a phenyl group, an oxadiazole ring, and a naphthamide moiety. The presence of these functional groups suggests that this compound may have interesting chemical and biological properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific literature or experimental data, it’s difficult to propose a detailed synthesis pathway .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms in space and the bonds between them. The presence of aromatic rings (phenyl and naphthyl groups) suggests that the compound may have a planar structure. The oxadiazole ring is also likely to contribute to the rigidity of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the oxadiazole ring might be involved in nucleophilic substitution reactions, while the sulfonyl group could potentially undergo oxidation or reduction reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of aromatic rings and a sulfonyl group could affect its solubility, boiling point, and melting point .

Scientific Research Applications

Computational and Pharmacological Potential

One study explored the computational and pharmacological capabilities of 1,3,4-oxadiazole and pyrazole derivatives, emphasizing their roles in toxicity assessment, tumor inhibition, and as agents with antioxidant, analgesic, and anti-inflammatory properties. The research highlighted the binding affinities and inhibitory effects of these compounds on various biological targets, demonstrating their therapeutic potential (Faheem, 2018).

Experimental and Theoretical Studies

Another investigation combined experimental (XRD, FT-IR, UV-VIS, and NMR) and theoretical (NBO, NLO, local & global chemical activity) studies to elucidate the molecular and chemical properties of methyl 2-((3R,4R)-3-(naphthalen-1-yl)-4-(phenylsulfonyl) isoxazolidin-2-yl) acetate. This approach provided detailed insights into the electrophilic and nucleophilic nature of the compound, contributing to a deeper understanding of its chemical behavior (Gültekin et al., 2020).

Anticancer Evaluation

Research on 2-(naphthalen-1-ylmethyl/naphthalen-2-yloxymethyl)-1-[5-(substituted phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-1H-benzimidazole derivatives evaluated their in vitro anticancer potential. One compound, in particular, showed significant activity against breast cancer cell lines, indicating the promise of these derivatives in cancer therapy (Salahuddin et al., 2014).

Anticonvulsant Activity

A series of novel semicarbazones based on 2,5-disubstituted-1,3,4-oxadiazoles were synthesized and tested for anticonvulsant activity. The study confirmed the importance of a pharmacophoric model with four binding sites for anticonvulsant activity, demonstrating the compounds' effectiveness in various seizure models (Rajak et al., 2010).

Synthesis and Anticancer Evaluation

Research on 1,4‐Naphthoquinone derivatives containing a phenylaminosulfanyl moiety assessed their cytotoxic activities against various human cancer cell lines. Some compounds displayed potent cytotoxic activity, with low toxicity in normal human kidney cells, highlighting their potential as cancer therapeutics (Ravichandiran et al., 2019).

Antibacterial Study

N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide were synthesized and evaluated for their antibacterial activity, showing moderate to talented activity against both Gram-negative and Gram-positive bacteria (Khalid et al., 2016).

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Compounds containing a sulfonyl group can be irritants and should be handled with care .

Future Directions

Future research on this compound could involve studying its synthesis, reactivity, and biological activity in more detail. It would also be interesting to investigate its potential applications in medicine or materials science .

properties

IUPAC Name

N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O4S/c1-28(25,26)17-8-4-7-16(12-17)19-22-23-20(27-19)21-18(24)15-10-9-13-5-2-3-6-14(13)11-15/h2-12H,1H3,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGERHCOGLHGIEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-2-naphthamide

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